molecular formula C10H10ClFO2 B6305555 Ethyl 2-chloro-3-fluoro-5-methylbenzoate CAS No. 1805226-25-8

Ethyl 2-chloro-3-fluoro-5-methylbenzoate

Cat. No.: B6305555
CAS No.: 1805226-25-8
M. Wt: 216.63 g/mol
InChI Key: CUXZHULJMJGROO-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-fluoro-5-methylbenzoate is a substituted benzoate ester featuring chlorine, fluorine, and methyl groups on the aromatic ring.

Properties

IUPAC Name

ethyl 2-chloro-3-fluoro-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c1-3-14-10(13)7-4-6(2)5-8(12)9(7)11/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXZHULJMJGROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)C)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Findings :

  • Positional Isomerism : The 2-Cl, 3-F arrangement in the target compound may reduce steric hindrance compared to 3-Cl, 2-F or 2-Cl, 5-F configurations, influencing solubility and crystallization tendencies .

Comparison with Functional Group Variants

Table 2: Functional Group Variations in Benzoate Esters

Compound Name CAS Number Substituent Positions Key Functional Groups Molecular Formula
This compound Not provided 2-Cl, 3-F, 5-CH₃ Ester, Halogens, Methyl C₁₀H₁₀ClFO₂
Ethyl 2-amino-5-fluoro-3-methylbenzoate 939993-44-9 2-NH₂, 5-F, 3-CH₃ Ester, Amine, Halogen, Methyl C₁₀H₁₂FNO₂

Key Findings :

  • Amino vs. Chlorine Substituents: The replacement of chlorine with an amino (-NH₂) group (CAS 939993-44-9) introduces hydrogen-bonding capability, likely improving water solubility and shifting applications toward pharmaceutical intermediates (e.g., antimalarial or antiviral agents) rather than agrochemicals .
  • Electron Density: The electron-donating amino group in the variant contrasts with the electron-withdrawing halogens in the target compound, altering electrophilic aromatic substitution preferences .

Comparison with Agrochemical Benzoate Derivatives

Key Findings :

  • Structural Divergence : Unlike sulfonylurea-based herbicides (e.g., metsulfuron methyl ester), the target compound lacks the triazine and sulfonylurea moieties critical for acetolactate synthase (ALS) inhibition, a common herbicidal mechanism .
  • Halogen Roles : The chlorine and fluorine in the target compound may contribute to lipophilicity, enhancing membrane permeability in pesticidal applications, though further derivatization (e.g., adding sulfonyl groups) would be required for ALS-targeted activity .

Biological Activity

Ethyl 2-chloro-3-fluoro-5-methylbenzoate is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on various research findings.

This compound has the molecular formula C10H10ClFO2C_{10}H_{10}ClFO_2 and a molecular weight of approximately 216.64 g/mol. Its structure includes a benzoate moiety with chlorine and fluorine substituents that enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen substituents (chlorine and fluorine) increase the compound's electrophilicity, enabling it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to:

  • Enzyme Inhibition : The compound can inhibit various enzymes, impacting metabolic pathways.
  • Receptor Modulation : It may modulate receptor activities, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. In vitro studies have shown its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis or function, leading to cell lysis.

Anticancer Potential

This compound has been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways. This effect is mediated through the compound's ability to trigger oxidative stress within the cells, leading to DNA damage and cell death.

Case Studies and Research Findings

  • Antiviral Activity : A study explored the potential of this compound as an antiviral agent against hepatitis B virus (HBV). The compound showed inhibition of HBV replication in cell-based assays, suggesting its potential as a therapeutic candidate for viral infections .
  • Enzyme Interaction Studies : In biochemical assays, this compound was found to interact with cytochrome P450 enzymes, influencing drug metabolism pathways. This interaction may affect the pharmacokinetics of co-administered drugs .
  • Cellular Effects : Research has indicated that this compound can modulate gene expression related to detoxification processes in human liver cells, enhancing the metabolism of xenobiotics .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria
AnticancerInduction of apoptosis in cancer cell lines
AntiviralInhibition of HBV replication
Enzyme InteractionModulation of cytochrome P450 activity

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